molecular formula C13H9N3O2 B8352856 5-nitro-2-(pyridin-2-yl)-1H-indole

5-nitro-2-(pyridin-2-yl)-1H-indole

Cat. No. B8352856
M. Wt: 239.23 g/mol
InChI Key: YUVFXHZWGFPQTG-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 5-nitro-2-(pyridin-2-yl)-1H-indole (700 mg, 2.9 mmol) in EtOH (20 mL) was added SnCl2 (2.6 g, 12 mmol). The mixture was heated at reflux for 10 h. Water was added and the mixture was extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated in vacuum. The residue was purified by chromatography on silica gel (5-10% ethyl acetate/petroleum ether) to afford 2-(pyridin-2-yl)-1H-indol-5-amine (120 mg, 20%). 1H NMR (400 MHz, CDCl3) δ 9.33 (brs, 1H), 8.55 (dd, J=1.2, 3.6 Hz, 1H), 7.76-7.67 (m, 2H), 7.23 (d, J=6.4 Hz, 1H), 7.16-7.12 (m, 1H), 6.94 (d, J=2.0 Hz, 1H), 6.84 (d, J=2.4 Hz, 1H), 6.71-6.69 (dd, J=2.0, 8.4 Hz, 1H).
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1)=[CH:7]2)([O-])=O.Cl[Sn]Cl.O>CCO>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:8]1[NH:9][C:10]2[C:6]([CH:7]=1)=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=2

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C1=NC=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 h
Duration
10 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (50 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (5-10% ethyl acetate/petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC2=CC=C(C=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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